4-Aminopyridin-1-ium-1-olate hydrochloride

Descripción general

Descripción

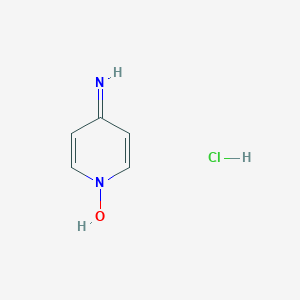

4-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O and a molecular weight of 146.57 g/mol . It is a salt of 4-aminopyridine, a heterocyclic organic compound. This compound is known for its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridin-1-ium-1-olate hydrochloride typically involves the reaction of 4-aminopyridine with an oxidizing agent to form 4-aminopyridine 1-oxide, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminopyridin-1-ium-1-olate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced back to 4-aminopyridine under reducing conditions.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Further oxidized pyridine derivatives.

Reduction: 4-aminopyridine.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Neurological Disorders

4-Aminopyridine (4-AP), the parent compound of 4-Aminopyridin-1-ium-1-olate hydrochloride, is primarily known for its role as a potassium channel blocker. It has been extensively studied for its therapeutic effects in neurological disorders, especially in improving motor function in patients with multiple sclerosis and spinal cord injuries. A notable case study demonstrated that administration of 4-AP led to significant improvements in neurological function among patients with chronic spinal cord injury, highlighting its potential as a treatment option for enhancing nerve conduction and functional recovery.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quaternary ammonium compounds, including derivatives of 4-Aminopyridin-1-ium. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens, including strains resistant to conventional antibiotics. For instance, a study assessed the efficacy of novel water-soluble tris-quaternary ammonium compounds derived from aminopyridines, showing promising results against ESKAPE pathogens, which are notorious for their resistance . The study highlighted the importance of hydrophilic-hydrophobic balance in determining antimicrobial activity, with certain derivatives achieving minimal biofilm eradication concentrations as low as 8 mg/L against fungi .

Chemical and Material Science Applications

Ionic Liquids and Catalysis

4-Aminopyridin-1-ium salts have been investigated for their utility as ionic liquids. Their unique properties make them suitable for various applications in catalysis and materials science. The ionic nature of these compounds allows them to act as solvents or catalysts in chemical reactions, enhancing reaction rates and selectivity. A review on pyridinium salts emphasized their significance in organic synthesis and materials development due to their reactivity and ability to stabilize reaction intermediates .

Gene Delivery Systems

The potential of 4-Aminopyridin-1-ium derivatives extends to gene delivery applications. Their ability to form complexes with nucleic acids has been explored for developing non-viral vectors for gene therapy. The positive charge of the pyridinium ion facilitates electrostatic interactions with negatively charged DNA or RNA, promoting cellular uptake and enhancing transfection efficiency .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4-Aminopyridin-1-ium-1-olate hydrochloride involves its interaction with ion channels, particularly potassium channels. By blocking these channels, the compound can enhance neurotransmitter release and improve nerve signal transmission. This action is beneficial in conditions where nerve signal transmission is impaired.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine: The parent compound, known for its use in treating neurological disorders.

Pyridine N-oxide: A related compound with different chemical properties and applications.

Uniqueness

4-Aminopyridin-1-ium-1-olate hydrochloride is unique due to its specific interaction with ion channels and its potential therapeutic applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

4-Aminopyridin-1-ium-1-olate hydrochloride, commonly referred to as 4-AP, is a compound with significant biological activity, particularly in the fields of neurology and pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview

4-Aminopyridine (4-AP) is a potassium channel blocker that enhances neurotransmitter release by prolonging the action potential in nerve cells. It has been primarily studied for its potential in treating conditions such as multiple sclerosis and spinal cord injuries. The hydrochloride form is used for its stability and solubility in biological systems.

4-AP primarily acts by blocking voltage-gated potassium channels, which leads to increased neuronal excitability and enhanced synaptic transmission. This mechanism is particularly beneficial in conditions where nerve conduction is impaired.

Key Mechanisms:

- Potassium Channel Blockade : Inhibits the repolarization phase of action potentials, leading to prolonged depolarization.

- Increased Neurotransmitter Release : Enhances the release of acetylcholine at neuromuscular junctions, improving muscle function.

Pharmacokinetics

The pharmacokinetic profile of 4-AP indicates rapid absorption and distribution after administration. Studies show that it is readily absorbed through the gastrointestinal tract and exhibits a short half-life, necessitating multiple dosing for sustained effects.

| Parameter | Value |

|---|---|

| Molecular Weight | 143.17 g/mol |

| Bioavailability | ~90% |

| Half-life | 3–4 hours |

| Clearance | 2–3 L/h/kg |

Multiple Sclerosis

4-AP has been investigated for its efficacy in improving walking speed and overall mobility in patients with multiple sclerosis (MS). Clinical trials have demonstrated significant improvements in neurological function:

- Study Findings : A randomized controlled trial showed that patients receiving 4-AP exhibited a mean improvement in walking speed of 25% compared to placebo .

Spinal Cord Injury

Research indicates that 4-AP can enhance recovery following spinal cord injuries by improving motor function:

- Case Study : In a study involving patients with chronic spinal cord injury, administration of 4-AP led to significant improvements in neurological function, with effects persisting for up to 12 weeks post-treatment .

Safety and Toxicity

While 4-AP is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Dizziness, dry mouth, and headache.

- Serious Reactions : Rare instances of seizures have been documented, particularly at higher doses .

Research Findings

Recent studies have expanded the understanding of 4-AP's biological activity:

- Neuroprotective Effects : Research indicates that 4-AP may offer neuroprotection in models of neurodegenerative diseases by enhancing synaptic transmission and reducing neuronal apoptosis .

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although this area requires further exploration to confirm efficacy against specific pathogens .

Propiedades

IUPAC Name |

1-hydroxypyridin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMQFBKNOARCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482722 | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-03-0 | |

| Record name | NSC285114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.